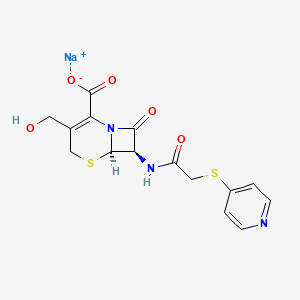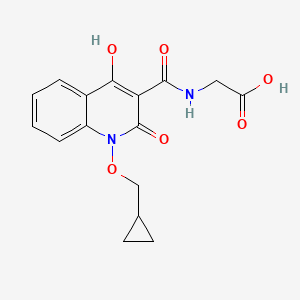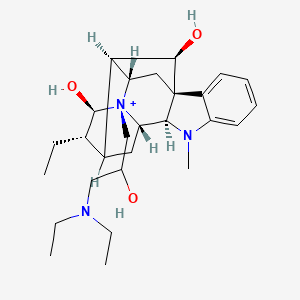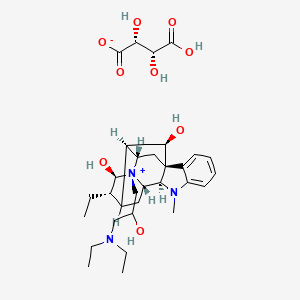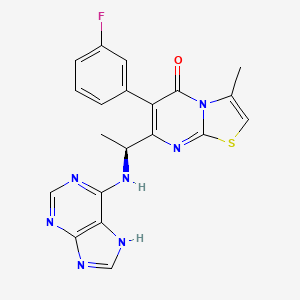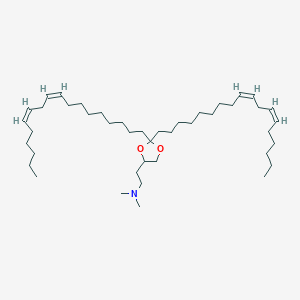
DLin-KC2-DMA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DLin-KC2-DMA, also known as N,N-dimethyl-2,2-di-(9Z,12Z)-9,12-octadecadien-1-yl-1,3-dioxolane-4-ethanamine, is an ionizable cationic lipid. It is widely used in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids such as small interfering RNA (siRNA) and messenger RNA (mRNA). This compound has gained significant attention due to its ability to facilitate efficient intracellular delivery of therapeutic nucleic acids, making it a crucial component in gene therapy and vaccine development .
Wissenschaftliche Forschungsanwendungen
DLin-KC2-DMA has a wide range of scientific research applications, including:
Gene Therapy: It is used in the delivery of siRNA and mRNA for gene silencing and gene editing applications.
Vaccine Development: The compound is a key component in the formulation of LNPs for mRNA vaccines, including those developed for COVID-19.
Cancer Therapy: This compound-based LNPs are used to deliver therapeutic nucleic acids targeting cancer cells.
Biomedical Research: It is employed in various studies to understand the mechanisms of nucleic acid delivery and to develop new therapeutic strategies.
Wirkmechanismus
DLin-KC2-DMA exerts its effects by forming LNPs that encapsulate nucleic acids. These LNPs facilitate the delivery of nucleic acids into target cells through endocytosis. Once inside the cell, the ionizable lipid undergoes protonation in the acidic environment of the endosome, leading to the release of the nucleic acid payload into the cytoplasm. This process is crucial for the effective silencing of target genes or the expression of therapeutic proteins .
Safety and Hazards
Zukünftige Richtungen
DLin-KC2-DMA has shown promise in the field of gene therapies, including mRNA vaccines against SARS-CoV-2 infections . It has been used in combination with other lipids in the formation of lipid nanoparticles for the delivery of a variety of therapeutic nucleic acids . Future research may focus on the design of more effective LNPs for biomedical applications of pDNA, such as gene editing, vaccines, and immunotherapies .
Biochemische Analyse
Biochemical Properties
DLin-KC2-DMA plays a critical role in biochemical reactions, particularly in the delivery of siRNA. It interacts with siRNA molecules, forming stable complexes that can be efficiently taken up by cells. The nature of these interactions is largely electrostatic, with the cationic this compound binding to the anionic siRNA .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by enabling the delivery of siRNA into cells, which can then interfere with specific gene expression. This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enable the silencing of the GAPDH gene in macrophages and dendritic cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, particularly siRNA. It forms stable complexes with siRNA, which are then taken up by cells via endocytosis. Once inside the cell, this compound promotes the release of the siRNA into the cytoplasm, allowing it to exert its gene-silencing effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to effectively silence target genes in antigen-presenting cells in vivo at a dose of 5 mg/kg .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of LNPs. It is taken up by cells via endocytosis and can then release the encapsulated siRNA into the cytoplasm .
Subcellular Localization
The subcellular localization of this compound is largely within endosomes following uptake by cells. It is then able to promote the release of the encapsulated siRNA into the cytoplasm, allowing it to exert its gene-silencing effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DLin-KC2-DMA is synthesized through a multi-step process that involves the formation of key intermediates followed by their subsequent coupling. The synthesis typically starts with the preparation of 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLinDMA), which is then modified to introduce the ionizable head group. The final product, this compound, is obtained by reacting DLinDMA with N,N-dimethyl-1,3-dioxolane-4-ethanamine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as column chromatography and recrystallization to isolate the final product. Quality control measures are implemented to ensure the consistency and safety of the compound for use in pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
DLin-KC2-DMA undergoes various chemical reactions, including:
Oxidation: The lipid chains can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to modify its functional groups, enhancing its stability and reactivity.
Substitution: The ionizable head group can be substituted with other functional groups to alter its physicochemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the lipid, and substituted analogs with modified head groups. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DLin-MC3-DMA: Another ionizable cationic lipid used in LNP formulations for siRNA delivery.
DODAP: A cationic lipid used in the formulation of liposomes for gene delivery.
DOTMA: A cationic lipid used as a non-viral vector for gene therapy.
Uniqueness of DLin-KC2-DMA
This compound is unique due to its high efficiency in delivering nucleic acids and its low toxicity to antigen-presenting cells. Its optimized structure allows for better endosomal escape and higher gene silencing efficiency compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43(45-41-42(46-43)37-40-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFJOIPOPUJUMI-KWXKLSQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H79NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


